N-(3-chloro-4-methoxyphenyl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2/c1-14-12-15(2)25(24-14)18-8-4-16(5-9-18)6-11-21(26)23-17-7-10-20(27-3)19(22)13-17/h4-5,7-10,12-13H,6,11H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQFKDBIAMLJOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)CCC(=O)NC3=CC(=C(C=C3)OC)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound's structure is characterized by:
- A 3-chloro-4-methoxyphenyl group
- A propanamide backbone
- A 4-(3,5-dimethyl-1H-pyrazol-1-yl) substituent
Its molecular formula is , indicating the presence of chlorine, nitrogen, and oxygen atoms that contribute to its biological activity.
The biological activity of this compound is believed to involve several mechanisms:
- Receptor Interaction : The compound may interact with specific receptors involved in cell signaling pathways, including potential effects on ephrin type-B receptor 4, which is implicated in various cellular processes such as proliferation and apoptosis.
- Enzyme Modulation : It may modulate the activity of enzymes critical for metabolic pathways, influencing processes such as cell growth and differentiation .
- Gene Expression Regulation : The compound can alter gene expression profiles by interacting with transcription factors, leading to changes in cellular metabolism and function.
Biological Activity and Efficacy
Research has demonstrated various biological activities associated with this compound:
Anticancer Activity
Studies have indicated that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- The compound was tested against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, showing promising growth inhibition values (GI50) ranging from 3.79 µM to 42.30 µM .
| Cell Line | GI50 (µM) |
|---|---|
| MCF7 | 3.79 |
| SF-268 | 12.50 |
| NCI-H460 | 42.30 |
Anti-inflammatory Potential
The anti-inflammatory properties are suggested through its structural similarities to other known anti-inflammatory agents. The presence of the pyrazole moiety is particularly noted for its role in reducing inflammatory responses in cellular models .
Case Studies
Several studies have focused on the biological activity of similar compounds within the pyrazole family:
- Study on Pyrazole Derivatives : A study by Bouabdallah et al. reported significant cytotoxicity (IC50 = 3.25 mg/mL) against Hep-2 (laryngeal cancer) and P815 (mastocytoma) cell lines using structurally related compounds .
- Mechanistic Insights : Research highlighted that certain pyrazole derivatives can induce apoptosis in cancer cells while sparing normal cells, suggesting a targeted approach in cancer therapy .
Pharmacokinetics
The pharmacokinetic profile of similar compounds suggests rapid absorption but incomplete bioavailability, typically ranging between 4% to 23% when administered orally. This aspect is crucial for understanding dosing regimens in therapeutic applications.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds similar to N-(3-chloro-4-methoxyphenyl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide exhibit notable antimicrobial properties. Studies have focused on:
- Antifungal Activity : Screening for antifungal effects has been conducted, revealing potential applications in treating fungal infections.
- Antibacterial Activity : The compound has been evaluated for antibacterial effects, which are crucial for developing new therapeutic agents against resistant bacterial strains (A. Viji et al., 2020).
Anti-inflammatory Effects
Various derivatives related to this compound have been synthesized and tested for their anti-inflammatory properties. These studies suggest that the compound may help mitigate inflammation, which is a common underlying factor in many diseases (B. V. Kendre et al., 2015).
Central Nervous System (CNS) Disorders
The potential of this compound as a treatment for CNS disorders is under investigation. The structure of the compound suggests it could interact with G protein-coupled receptors (GPCRs), which play critical roles in neuropharmacology (source not cited).
Case Study 1: Antimicrobial Activity Evaluation
In a study conducted by A. Viji et al. (2020), derivatives of pyrazole were synthesized and tested for their antimicrobial efficacy. The results demonstrated significant activity against various bacterial and fungal strains, highlighting the potential for developing new antimicrobial agents based on the structure of this compound.
Case Study 2: Anti-inflammatory Screening
B. V. Kendre et al. (2015) synthesized several derivatives of the target compound and evaluated their anti-inflammatory effects using standard models of inflammation in laboratory animals. The findings indicated varying degrees of inhibition of edema, suggesting that some derivatives may serve as effective anti-inflammatory agents.
Potential Applications
| Application Area | Description |
|---|---|
| Antimicrobial Agents | Development of new drugs targeting resistant strains of bacteria and fungi. |
| Anti-inflammatory Drugs | Potential treatments for conditions like arthritis and other inflammatory diseases. |
| Neurological Treatments | Investigating effects on GPCRs for potential use in CNS disorders like depression or anxiety. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The table below highlights key structural differences and similarities with compounds from the evidence:
Key Observations:
- Substituent Diversity : The target compound’s 3-chloro-4-methoxyphenyl group is distinct from dichlorophenyl (3,4-diClPh in compound 5 ), sulfamoyl (compound 7 ), and thiazolyl (compound in ). These variations influence electronic properties, solubility, and bioactivity.
- Pyrazole Modifications : Compared to ’s pyrazole-carboxamides (e.g., 3a), the target’s pyrazole is 3,5-dimethyl-substituted rather than 3-methyl/5-chloro, reducing electrophilicity and enhancing steric hindrance .
Physical and Spectral Properties
- Melting Points: Pyrazole-carboxamides in exhibit melting points between 123–183°C, correlating with crystallinity and purity . The target compound’s chloro and methoxy groups may elevate its melting point compared to non-halogenated analogues.
- Spectral Signatures :
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N-(3-chloro-4-methoxyphenyl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide, and how can purity be optimized?
- Methodological Answer :
- Stepwise Synthesis :
Core Pyrazole Formation : Start with 3,5-dimethylpyrazole, which is alkylated at the 1-position using 4-bromophenyl precursors under Buchwald-Hartwig coupling conditions to introduce the aryl group .
Propanamide Linkage : Couple the pyrazole-substituted phenyl intermediate with 3-chloro-4-methoxyaniline via a carbodiimide-mediated amidation reaction (e.g., EDC/HOBt in DMF) .
Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >98% purity (HPLC validation) .
- Critical Parameters : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts like unreacted aniline or dimerization.
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Analysis :
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to confirm the propanamide backbone and substituents (e.g., methoxy at δ 3.8–3.9 ppm, pyrazole protons at δ 6.2–6.5 ppm) .
- X-ray Crystallography :
- Use SHELXL for refinement . Collect data at 100 K to minimize thermal motion artifacts. Resolve potential disorder in the methoxyphenyl group using PART instructions in SHELX .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+ at m/z 454.15) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational docking predictions and experimental binding data for this compound?
- Methodological Answer :
- Validation Workflow :
Docking : Perform flexible ligand docking using AutoDock Vina with explicit solvation.
Experimental Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (e.g., Kd values).
Discrepancy Analysis : If computational data overestimates binding (e.g., ΔG < -9 kcal/mol vs. experimental Kd > 1 µM), re-evaluate force field parameters or include entropic effects via molecular dynamics (MD) simulations .
- Case Study : For pyrazole-based analogs, discrepancies often arise from unaccounted conformational changes in the protein active site .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- SAR Matrix Design :
- Statistical Analysis : Use multivariate regression (e.g., PLS) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .
Q. How should researchers address low reproducibility in crystallographic data for this compound?
- Methodological Answer :
- Troubleshooting Steps :
Crystal Quality : Optimize crystallization conditions (e.g., vapor diffusion with 2:1 DMSO/water) to avoid twinning .
Data Collection : Use synchrotron radiation (λ = 0.7 Å) to improve resolution (<1.0 Å).
Refinement : Apply TWIN/BASF commands in SHELXL for twinned crystals and validate with Rfree (<0.25) .
- Case Study : For structurally similar pyrazoles, anisotropic displacement parameters (ADPs) for the chloro-methoxyphenyl group often require manual adjustment .
Data Contradiction Analysis
Q. How to reconcile conflicting bioactivity data across different assay platforms?
- Methodological Answer :
- Cross-Platform Validation :
| Assay Type | IC50 (µM) | Potential Artifact |
|---|---|---|
| Fluorescence | 0.3 | Compound autofluorescence |
| Radioisotopic | 1.2 | Non-specific binding |
- Resolution : Use orthogonal assays (e.g., enzymatic vs. cell-based) and include control inhibitors (e.g., staurosporine) to normalize results .
Safety and Handling
Q. What safety protocols are critical during experimental handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing .
- Spill Management : Neutralize with activated carbon; avoid aqueous wash to prevent hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
